molecular formula C6H13NO2 B13308150 Propyl 3-aminopropanoate

Propyl 3-aminopropanoate

Katalognummer: B13308150
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: JYSNRZNGUVBJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl 3-aminopropanoate is an organic compound that belongs to the class of beta-amino acids and derivatives It is characterized by the presence of a propyl ester group attached to the 3-aminopropanoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminopropanoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the use of propyl chloroformate and 3-aminopropanoic acid. This reaction proceeds through the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 3-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Propyl 3-aminopropanol.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Propyl 3-aminopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and can be used in studies involving enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of propyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Propyl 3-aminopropanoate can be compared with other similar compounds such as:

    3-Aminopropanoic acid: Lacks the ester group, making it more hydrophilic and less lipophilic compared to this compound.

    Propyl 2-aminopropanoate: Has the amino group at the 2-position, which can lead to different reactivity and biological activity.

    Ethyl 3-aminopropanoate: Similar structure but with an ethyl ester group instead of a propyl group, affecting its physical and chemical properties.

Eigenschaften

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

propyl 3-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-2-5-9-6(8)3-4-7/h2-5,7H2,1H3

InChI-Schlüssel

JYSNRZNGUVBJQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.